molecular formula C9H5FN2 B3281382 2-Fluoroindolizine-3-carbonitrile CAS No. 733054-10-9

2-Fluoroindolizine-3-carbonitrile

Cat. No.: B3281382
CAS No.: 733054-10-9
M. Wt: 160.15 g/mol
InChI Key: FQCIFQCBBOCHGJ-UHFFFAOYSA-N
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Description

2-Fluoroindolizine-3-carbonitrile is a heterocyclic compound that features a fluorine atom and a nitrile group attached to an indolizine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroindolizine-3-carbonitrile typically involves the reaction of 2-fluoroindolizine with cyanomethyl halides. One common method includes the use of pyridinium ylides, which are generated from pyridinium salts. The reaction of 2-fluoroindolizine in refluxing alcoholic potassium hydroxide (KOH) can yield 2-fluoroindolizine-3-carboxylic acid with a high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed coupling reactions, such as the coupling with phenylboronic acid, has been reported to produce biaryl compounds with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroindolizine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Substitution reactions, particularly involving halogen atoms, are common.

Common Reagents and Conditions:

    Oxidation: Refluxing in alcoholic KOH.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed:

Scientific Research Applications

2-Fluoroindolizine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroindolizine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrile and fluorine groups. These interactions can influence biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoroindolizine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the indolizine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-fluoroindolizine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-5-7-3-1-2-4-12(7)9(8)6-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCIFQCBBOCHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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